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Compound of Interest

Compound Name: BMS-303141

Cat. No.: B10782889

BMS-303141, a potent and cell-permeable inhibitor of ATP-citrate lyase (ACLY), is a subject of
ongoing research for its therapeutic potential in various diseases, including cancer and
metabolic disorders. This guide provides a comparative overview of preclinical studies
investigating BMS-303141 as both a monotherapy and in combination with other agents, with a
focus on experimental data and methodologies.

Mechanism of Action

BMS-303141 exerts its effects by inhibiting ATP-citrate lyase, a crucial enzyme that converts
citrate into acetyl-CoA in the cytoplasm.[1] This action is significant because acetyl-CoA is a
fundamental building block for the synthesis of fatty acids and cholesterol.[1][2] By blocking this
step, BMS-303141 effectively disrupts lipogenesis. In the context of cancer, where malignant
cells often exhibit metabolic reprogramming with increased reliance on fatty acid synthesis for
proliferation, this inhibition can be a powerful therapeutic strategy.[2][3]

Furthermore, in hepatocellular carcinoma (HCC) cells, BMS-303141 has been shown to induce
apoptosis by triggering endoplasmic reticulum (ER) stress through the p-elF2a/ATF4/CHOP
signaling pathway.[1][3][4]
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Caption: Simplified signaling pathway of BMS-303141 action.

Quantitative Data Summary
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The following tables summarize the quantitative data from preclinical studies on BMS-303141,

comparing its efficacy as a monotherapy and in combination therapy.

In Vitro Studies

. Monotherapy Combination Lo
Parameter Cell Line Finding
(BMS-303141) Therapy
Human
] Potent enzyme
ICso Recombinant 0.13 uM N/A o
inhibition.[5][6]
ACL
o Blocks lipid
HepG2 (Lipid L
ICs0 ) 8 uM N/A synthesis in liver
Synthesis)
cancer cells.
Dose- and time-
Significant dependent
Cell Viability ESCC Cells inhibition (0-80 N/A reduction in
HM) cancer cell
survival.[5]
Inhibits
proliferation of
) ] HepG2 and Huh- ]
Cell Proliferation . Suppression N/A hepatocellular
carcinoma cells.
[31[4]
Anti-
Reversed LPS- )
] ) inflammatory
Protein induced VCAM-
) HUVEC ) N/A effects on
Expression 1, E-selectin, )
endothelial cells.
MCP-1

[5]

In Vivo Studies
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Treatment .
Model Dosage Duration Key Outcomes
Group
HCC Xenograft o
BMS-303141 5 mg/kg/day Inhibited tumor
(BALB/c nude 8 days
) Monotherapy (p.0.) growth.[5]
mice)
Sorafenib 5 mg/kg/day Inhibited tumor
8 days
Monotherapy (p.o.) growth.[3]
Markedly
reduced tumor
volume and
BMS-303141 + 5 mg/kg/day 8d weight compared
ays
Sorafenib each (p.o.) Y to sorafenib
alone; inhibited
Ki-67 expression.
[31[41[5]
Reduced serum
lipids and renal
lipogenic
enzymes (ACC,
) _ FAS, HMGCR);
Diabetic Mouse BMS-303141 50 mg/kg/day
30 days attenuated
Model (db/db) Monotherapy (p.0.) o
ectopic lipid
accumulation
and inflammation
in the kidneys.[5]
[7]
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Decreased
plasma levels of
IL-6 and MCP-1;

reduced lactate

Endotoxemia BMS-303141 50 mg/kg ]
) Single dose and LDH levels;
Model (Mice) Monotherapy (pretreatment) ) )
alleviated tissue
injury in lung,
kidney, and liver.
[8]
Analogues
significantly
Hypercholesterol reduced serum
] BMS-303141
emia Model N/A 6 weeks total cholesterol
' Analogues
(Mice) (32.0-57.3%) and
LDL-C (67.5-

80.29%).[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings.
Below are the protocols for key experiments cited in the studies.

Cell Viability Assay (CCK-8)

o Cell Seeding: Esophageal squamous cell carcinoma (ESCC) cells were seeded into 96-well
plates at a density of 3 x 103 cells per well and cultured for 24 hours.[5]

o Treatment: Cells were treated with varying concentrations of BMS-303141 (0, 10, 20, 30, 40,
50, 60, 70, and 80 pM).[5]

 Incubation: The plates were incubated for 24, 48, 72, and 96 hours.[5]

e Measurement: At each time point, CCK-8 solution was added to the wells. After a 2-hour
incubation, the absorbance at 450 nm was measured using a microplate reader to determine
cell viability.[5]
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Hepatocellular Carcinoma (HCC) Xenograft Model

e Animal Model: BALB/c nude mice were used for the study.[5]

e Tumor Induction: HepG2 cells (5 x 107 cells/mouse) were injected subcutaneously into the
forelimb abdomen of the mice.[5]

o Treatment Initiation: When the tumor volume reached approximately 100 mm3, the mice were
randomly assigned to four groups: control (normal saline), BMS-303141, sorafenib, and
BMS-303141 combined with sorafenib.[3][5]

o Drug Administration: The compounds were administered daily by oral gavage at a dose of 5
mg/kg for 8 consecutive days.[5]

e Monitoring: Tumor volume was measured every 2 days. After the treatment period, tumor
weight was also measured.[3][5]
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Caption: General workflow for preclinical evaluation of BMS-303141.

Conclusion

Preclinical evidence suggests that BMS-303141 is a potent inhibitor of ACLY with significant
therapeutic potential as a monotherapy for metabolic disorders and certain cancers.[1][7] In the
context of hepatocellular carcinoma, the combination of BMS-303141 with sorafenib
demonstrates synergistic effects, leading to a more pronounced reduction in tumor growth
compared to either agent alone.[3][4][5] This suggests that targeting cancer cell metabolism
with BMS-303141 can enhance the efficacy of established anticancer drugs. Further research
is warranted to translate these promising preclinical findings into clinical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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